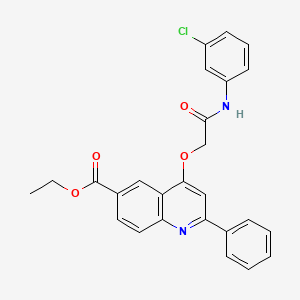

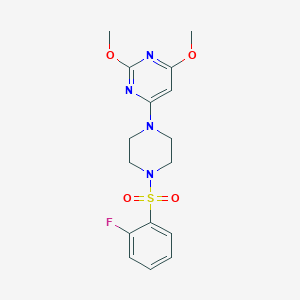

![molecular formula C10H9N3OS2 B2873692 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 1310810-99-1](/img/structure/B2873692.png)

4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol” is a chemical compound with the molecular formula C10H9N3OS2 . It is also known as "2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a one-pot synthesis of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles has been described, which involves the reaction of aromatic aldehydes with thioglycolic acid and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques. For instance, FTIR and NMR (1H and 13C) can be used for characterization .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For instance, one study describes the transformation of equimolar mixtures of aromatic aldehydes with thioglycolic acid and thiosemicarbazide into 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is approximately 251.328 Da .Scientific Research Applications

Corrosion Inhibition

Quantum Chemical and Molecular Dynamics Simulation Studies : A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, against corrosion of iron. This research highlighted the potential application of these compounds in protecting metals from corrosion, suggesting their significant role in industrial maintenance and longevity of metal structures (Kaya et al., 2016).

Antimicrobial Activity

Synthesis of Formazans from Mannich Base : Another study explored the synthesis of formazans from a Mannich base derived from a thiadiazole compound, demonstrating moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests that derivatives of thiadiazole, by extension, could serve as a scaffold for developing new antimicrobial agents (Sah et al., 2014).

Antiproliferative Effects

Antiproliferative-Antimicrobial Properties of Schiff Bases : A comprehensive study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed their DNA protective ability against oxidative mixtures and significant antimicrobial activity against Staphylococcus epidermidis. Notably, one compound exhibited cytotoxicity on cancer cell lines, highlighting the antiproliferative potential of thiadiazole derivatives for chemotherapy applications (Gür et al., 2020).

Pharmacological Investigations

Design of Phenothiazine-Thiadiazole Hybrids : Research on phenothiazine and 1,3,4-thiadiazole hybrid derivatives for antitubercular agents showed that certain compounds possess significant inhibition activity against Mycobacterium tuberculosis. This illustrates the compounds' potential as lead structures in developing new antitubercular drugs, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Ramprasad et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial activity .

Properties

IUPAC Name |

4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBMUTKUOSBHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

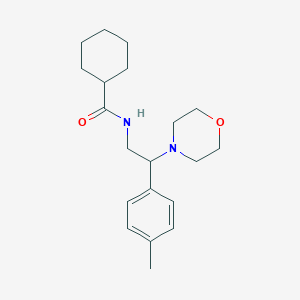

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)

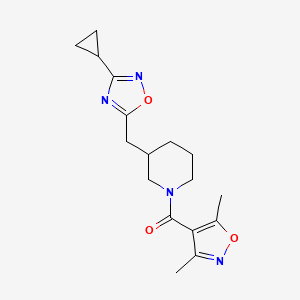

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)

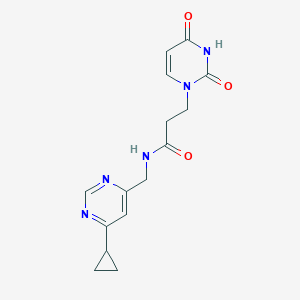

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)